molecular formula C11H15F3N4O2 B12605880 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one CAS No. 647831-32-1

2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one

Cat. No.: B12605880
CAS No.: 647831-32-1
M. Wt: 292.26 g/mol
InChI Key: BWGKKUOLMGGQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of amino groups at positions 2 and 6, a trifluoromethyl group at position 7, and a heptyl chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the amino groups through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions. The heptyl chain with the ketone functional group can be attached through alkylation reactions followed by oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidin-4(1H)-one: Lacks the trifluoromethyl and heptyl groups.

    5-(7,7,7-Trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one: Lacks the amino groups.

    2,6-Diamino-5-(heptyl)pyrimidin-4(1H)-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of both amino groups and the trifluoromethyl-heptyl chain in 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

647831-32-1

Molecular Formula

C11H15F3N4O2

Molecular Weight

292.26 g/mol

IUPAC Name

2,4-diamino-5-(7,7,7-trifluoro-6-oxoheptyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H15F3N4O2/c12-11(13,14)7(19)5-3-1-2-4-6-8(15)17-10(16)18-9(6)20/h1-5H2,(H5,15,16,17,18,20)

InChI Key

BWGKKUOLMGGQLS-UHFFFAOYSA-N

Canonical SMILES

C(CCC1=C(N=C(NC1=O)N)N)CCC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.